molecular formula C5H2BrNS B1280767 2-Bromothiophene-3-carbonitrile CAS No. 56182-43-5

2-Bromothiophene-3-carbonitrile

Cat. No. B1280767
CAS RN: 56182-43-5
M. Wt: 188.05 g/mol
InChI Key: GHMDOVNPFWGFSZ-UHFFFAOYSA-N
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Description

2-Bromothiophene-3-carbonitrile is a chemical compound . It is a part of the thiophene family, which are essential heterocyclic compounds that show a variety of properties and applications . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Synthesis Analysis

Thiophene-based analogs have been the subject of much research due to their potential as biologically active compounds . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . 2-Bromothiophene-3-carbonitrile is a derivative of this base structure .


Chemical Reactions Analysis

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . They are also used in the fabrication of organic light-emitting diodes (OLEDs) . In one reaction, 2-bromo-3,3,3-trifluoropropene and benzylthiols under SN2’ mechanism gained 2-bromo-3,3-difluoroallyl benzyl sulfide .


Physical And Chemical Properties Analysis

2-Bromothiophene-3-carbonitrile has a molecular weight of 189.06 . It is a solid at room temperature and should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Nanostructured Polymeric Materials

2-Bromothiophene derivatives, such as 2,2′-bithiophene and 3-dodecylthiophene, have been utilized in the synthesis of nanostructured polymeric materials. These materials demonstrate significant electroactivity, conductivity, and distinct morphological properties. The study of Massoumi et al. (2014) highlights the versatility of these compounds in the development of conjugate copolymers, offering insights into the potential of 2-Bromothiophene-3-carbonitrile in nanostructure formation and material science applications Massoumi, H. Omidi, E. Vessally, & A. Entezami, 2014.

Synthesis of Bromothiophene Polymers

Bromothiophene, including derivatives like 3-Bromothiophene, serves as an essential organic intermediate in synthesizing various thiophene polymers. These polymers have broad applications in organic synthesis, indicating the foundational role of bromothiophene compounds in developing complex organic molecules Wang Deng-yu, 2004.

Catalytic Applications in Organic Synthesis

Palladium-catalyzed C-H homocoupling of bromothiophene derivatives has been explored for synthesizing well-defined oligothiophenes. This approach, as discussed by Takahashi et al. (2006), demonstrates the utility of bromothiophene derivatives in facilitating complex coupling reactions, offering valuable pathways for creating precisely structured organic materials Takahashi et al., 2006.

Optoelectronic and Electrical Applications

The compound 2-Amino-4-(5-bromothiophen-2-yl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c] quinoline-3-carbonitrile demonstrates promising optoelectronic and electrical properties. Studies like that of Mansour et al. (2017) have revealed its potential in creating devices with significant open-circuit voltage and short-circuit current, suggesting the applicability of bromothiophene derivatives in the field of electronic materials Mansour, F. A. El-Taweel, R. A. N. Abu El-Enein, & E. El-Menyawy, 2017.

Material Science and Novel Heterocycles

Bithiophene-substituted heterocycles bearing carbonitriles have been synthesized, revealing the versatility of bromothiophene derivatives in creating novel materials with potential applications in various fields, such as pharmaceuticals and material science Ismail & Boykin, 2011.

Safety And Hazards

2-Bromothiophene-3-carbonitrile is considered hazardous . It can cause harm if swallowed or inhaled, and it can cause serious eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation .

properties

IUPAC Name

2-bromothiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-5-4(3-7)1-2-8-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMDOVNPFWGFSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477160
Record name 2-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromothiophene-3-carbonitrile

CAS RN

56182-43-5
Record name 2-Bromothiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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